

Check Availability & Pricing

Pharmacological Profile of GSK-1440115: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK-1440115	
Cat. No.:	B1672353	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective antagonist of the Urotensin II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, particularly in the cardiovascular and respiratory systems.[1][2] Urotensin II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its receptor, UT, has emerged as a promising therapeutic target for conditions such as asthma, hypertension, and heart failure.[1] This technical guide provides a comprehensive overview of the pharmacological profile of GSK-1440115, including its mechanism of action, binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.

Mechanism of Action

GSK-1440115 functions as a competitive antagonist at the Urotensin II receptor.[1] By binding to the UT receptor, it blocks the binding of the endogenous ligand Urotensin II, thereby inhibiting the downstream signaling cascades initiated by U-II. The primary signaling pathway of the UT receptor involves its coupling to Gαq/11 proteins.[1] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events culminate in various cellular responses, including smooth muscle

contraction, cell proliferation, and hypertrophy.[1][2] **GSK-1440115** effectively abrogates these U-II-mediated effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **GSK-1440115**, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of **GSK-1440115**

Species	Receptor Type	pKi
Human	Recombinant UT	7.34 - 8.64[1]
Monkey	Recombinant UT	7.34 - 8.64[1]
Cat	Recombinant UT	7.34 - 8.64[1]
Rat	Recombinant UT	7.34 - 8.64[1]
Mouse	Recombinant UT	7.34 - 8.64[1]
Human (native)	SJRH30 cells	7.34 - 8.64[1]

Table 2: Functional Antagonism of GSK-1440115

Assay	Species/Cell Line	Parameter	Value
U-II-induced vasoconstriction	Rat, Cat, hUT transgenic mouse arteries	pA2/pKb	5.59 - 7.71[1]
U-II-induced proliferation	Human Aortic Smooth Muscle Cells (HASMCs)	IC50	82.3 nM[1]

Table 3: Pharmacokinetic Parameters of **GSK-1440115** in Humans (750 mg single oral dose with food)

Parameter	Value
Time to Maximal Concentration (Tmax)	2 - 6 hours[1]
Terminal Half-life (t1/2)	Approximately 2 hours[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard pharmacological assays and can be adapted for specific research needs.

Radioligand Binding Assay for UT Receptor Affinity (pKi Determination)

Objective: To determine the binding affinity of **GSK-1440115** for the Urotensin II receptor using a competitive radioligand binding assay.

Materials:

- Cell membranes prepared from a cell line recombinantly expressing the human UT receptor (e.g., HEK293 or CHO cells).
- Radioligand: [125I]-Urotensin II.
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, ice-cold.
- GSK-1440115 stock solution (in DMSO).
- Non-specific binding control: High concentration of unlabeled Urotensin II (e.g., $1 \mu M$).
- 96-well filter plates (e.g., Millipore Multiscreen).
- Scintillation fluid and a microplate scintillation counter.

Procedure:

- Prepare serial dilutions of GSK-1440115 in binding buffer.
- In a 96-well plate, add 50 μL of binding buffer (for total binding), 50 μL of non-specific binding control, or 50 μL of the GSK-1440115 dilution.
- Add 50 μL of the radioligand ([125I]-Urotensin II) at a concentration close to its Kd value to each well.
- Add 100 μL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 μg) to each well.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters three times with 200 μL of ice-cold wash buffer.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity in each well using a microplate scintillation counter.
- Calculate the specific binding and plot the percentage of specific binding against the logarithm of the GSK-1440115 concentration.
- Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Cell Proliferation Assay (IC50 Determination)

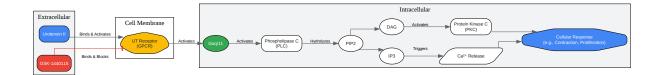
Objective: To determine the inhibitory effect of **GSK-1440115** on Urotensin II-induced proliferation of human aortic smooth muscle cells (HASMCs).

Materials:

Human Aortic Smooth Muscle Cells (HASMCs).

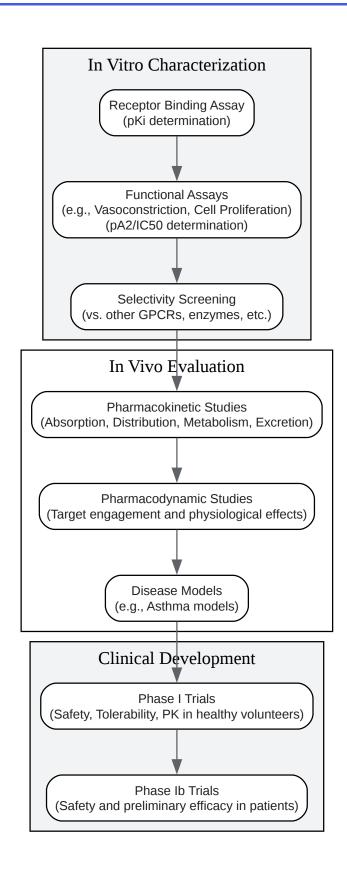
- Cell culture medium (e.g., SmGM-2).
- Fetal Bovine Serum (FBS).
- Urotensin II.
- GSK-1440115 stock solution (in DMSO).
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
- 96-well cell culture plates.
- Plate reader (spectrophotometer or luminometer).

Procedure:


- Seed HASMCs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours to synchronize their growth phase.
- Prepare serial dilutions of GSK-1440115 in serum-free medium.
- Pre-incubate the cells with the different concentrations of **GSK-1440115** for 1 hour.
- Stimulate the cells with a fixed concentration of Urotensin II (e.g., 50 nM) in the presence of **GSK-1440115**. Include control wells with no treatment, U-II alone, and **GSK-1440115** alone.
- Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of inhibition of U-II-induced proliferation for each concentration of GSK-1440115.

 Plot the percentage of inhibition against the logarithm of the GSK-1440115 concentration and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows


The following diagrams, generated using the DOT language, illustrate the Urotensin II signaling pathway and a general workflow for the pharmacological characterization of **GSK-1440115**.

Click to download full resolution via product page

Caption: Urotensin II Signaling Pathway and Antagonism by GSK-1440115.

Click to download full resolution via product page

Caption: General Workflow for the Pharmacological Characterization of **GSK-1440115**.

Clinical Development and Safety

GSK-1440115 has undergone Phase I clinical trials in healthy volunteers and patients with asthma.[1][3][4] Single oral doses of up to 750 mg were found to be safe and well-tolerated.[1] The pharmacokinetic profile showed a high degree of variability following oral dosing.[1] A marked food effect was observed at a 50 mg dose.[1] In a Phase Ib study in asthmatic patients, a single 750 mg dose of **GSK-1440115** did not result in bronchodilation or protect against methacholine-induced bronchospasm, suggesting that acute UT receptor antagonism may not be an effective treatment for acute asthma symptoms.[1][3]

Conclusion

GSK-1440115 is a well-characterized, potent, and selective Urotensin II receptor antagonist. Its pharmacological profile, established through a series of in vitro and in vivo studies, demonstrates clear competitive antagonism at the UT receptor. While early clinical trials in asthma did not show acute bronchodilatory effects, the role of the Urotensin II system in chronic inflammatory and fibrotic diseases suggests that UT receptor antagonists like **GSK-1440115** may hold therapeutic potential in other indications. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader field of Urotensin II receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay of Antagonist.pptx [slideshare.net]
- 4. A clinical trial in healthy volunteers and patients with mild asthma to investigate a new medicine (AZD4604) for the treatment of asthma [astrazenecaclinicaltrials.com]

• To cite this document: BenchChem. [Pharmacological Profile of GSK-1440115: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672353#pharmacological-profile-of-gsk-1440115]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com